1,2,3-Benzodithiazol-1-ium perchlorate
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Overview
Description
1,2,3-Benzodithiazol-1-ium perchlorate is a unique heterocyclic compound characterized by its distinctive structure, which includes a benzene ring fused with a dithiazole ring. This compound is known for its intriguing electronic properties and has garnered interest in various fields of research and industry .
Preparation Methods
The synthesis of 1,2,3-Benzodithiazol-1-ium perchlorate typically involves the reaction of diaminobenzenedithiol dihydrochloride with sulfur monochloride under reflux conditions . This method is derived from the Herz reaction, a well-known synthetic route for dithiazole compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3-Benzodithiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1,2,3-Benzodithiazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various aromatic and heteroaromatic compounds.
Biology: Its unique structure and properties make it a potential candidate for biological studies, including enzyme inhibition and protein interaction research.
Medicine: The compound’s electronic properties are being explored for potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of organic dyes, semiconductors, and other electronic materials
Mechanism of Action
The mechanism of action of 1,2,3-Benzodithiazol-1-ium perchlorate involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its effects are mediated through interactions with proteins, enzymes, and other cellular components .
Comparison with Similar Compounds
1,2,3-Benzodithiazol-1-ium perchlorate can be compared with other similar compounds, such as:
Benzothiazole: While benzothiazole has a similar structure, it lacks the sulfur atom at the 2-position, resulting in different electronic properties.
1,3,2-Benzodithiazole: This isomer has a different arrangement of sulfur atoms, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific electronic properties and the versatility of its applications in various fields .
Properties
CAS No. |
90399-58-9 |
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Molecular Formula |
C6H4ClNO4S2 |
Molecular Weight |
253.7 g/mol |
IUPAC Name |
1,2,3-benzodithiazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H4NS2.ClHO4/c1-2-4-6-5(3-1)7-9-8-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WGCRWIDJYLDRPS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=NS[S+]=C2C=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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